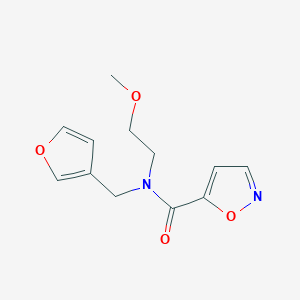

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)isoxazole-5-carboxamide

Description

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, DMSO-d6) :

- Isoxazole ring : A singlet at δ 8.45–8.60 ppm for H-4 (deshielded by adjacent electronegative atoms).

- Furan ring : Doublets at δ 7.35–7.50 ppm (H-2/H-5) and δ 6.25–6.40 ppm (H-4), with coupling constants J = 1.8–2.2 Hz.

- Methoxyethyl chain : A triplet at δ 3.55–3.70 ppm (OCH2CH2N) and a singlet at δ 3.30–3.45 ppm (OCH3).

- Methylene linkers : Multiplets at δ 4.20–4.40 ppm (NCH2furan) and δ 3.80–4.00 ppm (NCH2CH2O).

13C NMR (100 MHz, DMSO-d6) :

Infrared (IR) Spectroscopy

Key absorption bands include:

Mass Spectrometry (MS)

- ESI-MS (positive mode) : Molecular ion [M+H]+ at m/z 251.1 with fragments at m/z 233.1 (loss of H2O), 205.0 (cleavage of methoxyethyl), and 121.0 (furanmethyl cation).

Comparative Structural Analysis with Isoxazole-5-carboxamide Derivatives

Structural variations among isoxazole-5-carboxamides significantly influence physicochemical and biological properties:

Notable trends:

- Aromatic substituents (e.g., indole, furan) increase π-π stacking capacity, correlating with enhanced target binding in pharmacological studies.

- Alkoxy chains (e.g., methoxyethyl) improve solubility but may reduce membrane permeability due to higher polar surface area.

- Methyl groups on the isoxazole ring (e.g., 5-methyl in CID 71806409) stabilize the ring’s electron-deficient π-system, altering dipole moments.

Properties

IUPAC Name |

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c1-16-7-5-14(8-10-3-6-17-9-10)12(15)11-2-4-13-18-11/h2-4,6,9H,5,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDBMSLMXMYNGQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=COC=C1)C(=O)C2=CC=NO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)isoxazole-5-carboxamide typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.

Formation of the Isoxazole Ring: The isoxazole ring is usually formed via a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkenes.

Coupling Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The isoxazole ring can be reduced to form isoxazolines.

Substitution: The carboxamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products

Oxidation: Furanones

Reduction: Isoxazolines

Substitution: Various substituted carboxamides

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that compounds similar to N-(furan-3-ylmethyl)-N-(2-methoxyethyl)isoxazole-5-carboxamide exhibit significant anti-inflammatory effects. These compounds may inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response. For instance, studies have shown that related isoxazole compounds can reduce inflammation in various models, suggesting potential therapeutic uses in treating conditions like arthritis and other inflammatory diseases.

Anticancer Potential

The compound's structural characteristics position it as a candidate for anticancer drug development. Isoxazole derivatives have been evaluated for their ability to inhibit cancer cell proliferation. For example, similar compounds have demonstrated efficacy against prostate cancer cell lines by modulating androgen receptor activity, which is critical in the progression of certain cancers . The specific mechanism of action may involve competitive inhibition of key enzymes involved in cancer metabolism.

Interaction Studies

A series of interaction studies have been conducted to understand how this compound binds to biological targets. Techniques such as surface plasmon resonance have been employed to assess binding affinities to various enzymes or receptors, revealing insights into its potential therapeutic effects .

Structure-Activity Relationship (SAR) Analysis

SAR studies have been pivotal in optimizing the biological activity of isoxazole derivatives. By modifying substituents on the isoxazole ring or adjacent functional groups, researchers have identified compounds with enhanced potency against specific targets. For instance, modifications that improve solubility and bioavailability have been linked to increased anti-inflammatory activity .

Applications in Drug Development

Given its promising biological activities, this compound is being explored for various therapeutic applications:

- Anti-inflammatory Drugs: Targeting chronic inflammatory diseases.

- Anticancer Agents: Particularly for hormone-dependent cancers like prostate cancer.

- Cognitive Enhancers: Some derivatives are being investigated for their potential effects on cognitive disorders such as Alzheimer's disease due to their interaction with GABA receptors .

Summary of Findings

The compound this compound demonstrates significant potential across multiple therapeutic areas:

Mechanism of Action

The mechanism of action of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Heterocyclic Diversity : The target compound’s furan substituent distinguishes it from thiophene (), benzofuran (), and thiazole () analogs. Furan’s electron-rich nature may enhance π-π interactions in biological systems compared to thiophene’s sulfur-mediated lipophilicity.

Physicochemical Data Comparison

Biological Activity

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)isoxazole-5-carboxamide is a synthetic organic compound notable for its unique structural features, including an isoxazole ring, a furan moiety, and a carboxamide functional group. This compound has garnered attention for its potential biological activities, which are critical in medicinal chemistry and related fields.

Structural Characteristics

The compound consists of:

- Isoxazole ring : A five-membered heterocyclic structure containing two nitrogen atoms.

- Furan moiety : A five-membered aromatic ring that includes an oxygen atom.

- Carboxamide group : Enhances chemical reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the isoxazole ring via cycloaddition reactions.

- Introduction of the furan and methoxyethyl groups through coupling reactions with appropriate reagents.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Antitumor Activity : Preliminary studies suggest that this compound may induce cytotoxic effects on various cancer cell lines. For instance, isoxazole derivatives have been shown to modulate apoptosis-related gene expressions in leukemia cells, affecting Bcl-2 and p21^WAF-1 levels, which are crucial for cell cycle regulation and apoptosis induction .

Case Study: Cytotoxicity in Cancer Cells

A study evaluated the cytotoxic effects of several isoxazole derivatives on human promyelocytic leukemia cells. The findings revealed that certain derivatives could significantly decrease Bcl-2 expression while increasing p21^WAF-1 levels, suggesting a mechanism involving both apoptosis promotion and cell cycle arrest .

The biological activity of this compound likely involves interactions with specific molecular targets such as enzymes and receptors. Isoxazole derivatives have been noted for their ability to inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects, which may be relevant for therapeutic applications .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it can be compared with other isoxazole derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-(furan-2-yl)-2-methoxyethyl)-2-(2-methoxyphenoxy)acetamide | Furan and methoxyethyl groups | Anticancer properties |

| N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide | Furan ring and hydrazide group | Antimicrobial activity |

| 5-Methylisoxazole-3-carboxylic acid | Isoxazole core with methyl substitution | Antiviral properties |

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(furan-3-ylmethyl)-N-(2-methoxyethyl)isoxazole-5-carboxamide and related derivatives?

- Methodological Answer : Isoxazole carboxamide derivatives are typically synthesized via amide coupling reactions . For example, a general procedure involves reacting an isoxazole-5-carboxylic acid derivative (e.g., 3-(2-ethoxyphenyl)isoxazole-5-carboxylic acid) with an amine (e.g., (E)-3-(methylsulfinyl)prop-2-en-1-amine) using coupling agents like EDCI or HATU. Yields range from 24% to 52%, depending on steric and electronic factors . Optimization of solvent (e.g., DMF, THF), temperature, and catalyst (e.g., DMAP) is critical.

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are essential for confirming substituent connectivity and stereochemistry. For example, methoxy groups exhibit characteristic singlet peaks at ~3.3 ppm (H) and ~50-60 ppm (C) .

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF confirms molecular weight. A typical [M+H] peak for similar compounds appears at m/z 335.4 .

- Elemental Analysis : Used to validate purity and composition (e.g., C, H, N percentages within 0.3% of theoretical values) .

Q. What safety precautions are necessary when handling this compound in the laboratory?

- Methodological Answer :

- GHS Hazards : Based on structurally similar compounds, potential hazards include acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (H335). Use PPE (nitrile gloves, EN 166-certified goggles) and ensure fume hood ventilation .

- Spill Management : Avoid dust formation; use absorbent materials (e.g., vermiculite) and dispose as hazardous waste. Fire risks involve emission of toxic gases (e.g., CO, NO) .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (N or Ar) at 2–8°C. Protect from light and moisture to prevent hydrolysis of the isoxazole ring or methoxy groups. Stability studies for similar compounds recommend monitoring via HPLC every 6 months .

Q. What purification strategies are effective for isolating this compound?

- Methodological Answer :

- Column Chromatography : Use silica gel (60–120 mesh) with gradients of ethyl acetate/hexane (e.g., 1:4 to 1:2) .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (e.g., 95% purity by HPLC) .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to study the electronic structure of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict molecular orbitals, bond dissociation energies, and electrostatic potentials. For example, exact exchange terms improve accuracy in thermochemical properties (e.g., atomization energies within 2.4 kcal/mol error) . Applications include rationalizing reactivity (e.g., nucleophilic attack at the isoxazole C4 position) or designing derivatives with tuned HOMO-LUMO gaps.

Q. What crystallographic approaches are suitable for determining its solid-state structure?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and packing motifs. For example, isoxazole derivatives often exhibit π-π stacking between aromatic rings (3.5–4.0 Å distances) and hydrogen bonding with amide groups . Data collection at low temperature (100 K) reduces thermal motion artifacts.

Q. How do substituent variations (e.g., methoxy vs. ethoxy groups) influence biological activity?

- Methodological Answer : Structure-Activity Relationship (SAR) Studies :

- Replace the methoxyethyl group with bulkier substituents (e.g., 2-methoxy-1,1-dimethylethyl) to assess steric effects on target binding .

- Compare bioactivity (e.g., enzyme inhibition IC) of derivatives with varying methoxy positions (meta vs. para) using assays like fluorescence polarization .

Q. What are the degradation pathways of this compound under oxidative conditions?

- Methodological Answer :

Q. How can this compound be evaluated for potential as a covalent enzyme inhibitor?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.